molecular formula C13H23N3S B15144909 2-N-Propyl Pramipexole-d4

2-N-Propyl Pramipexole-d4

Cat. No.: B15144909
M. Wt: 257.43 g/mol
InChI Key: NSHVRDSQVRQBFT-UKNKLKQBSA-N
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Description

2-N-Propyl Pramipexole-d4 is a deuterated form of 2-N-Propyl Pramipexole, a derivative of Pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pramipexole due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Propyl Pramipexole-d4 involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the presence of a deuterated solvent. The reaction is typically carried out under anhydrous conditions to prevent the incorporation of non-deuterated hydrogen atoms . The product is then purified through recrystallization or chromatography to obtain the desired deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-N-Propyl Pramipexole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.

Scientific Research Applications

2-N-Propyl Pramipexole-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

2-N-Propyl Pramipexole-d4, like Pramipexole, acts as a dopamine agonist with specificity for the D2 subfamily dopamine receptors. It binds to D2, D3, and D4 receptors, stimulating dopamine activity in the striatum and substantia nigra regions of the brain. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by compensating for the reduced dopamine levels in these conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Propyl Pramipexole-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .

Properties

Molecular Formula

C13H23N3S

Molecular Weight

257.43 g/mol

IUPAC Name

(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2

InChI Key

NSHVRDSQVRQBFT-UKNKLKQBSA-N

Isomeric SMILES

[2H]C([2H])(CC)N[C@H]1CCC2=C(C1)SC(=N2)NC([2H])([2H])CC

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC

Origin of Product

United States

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